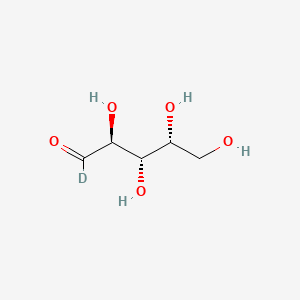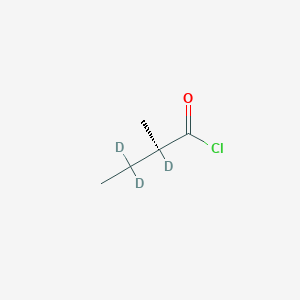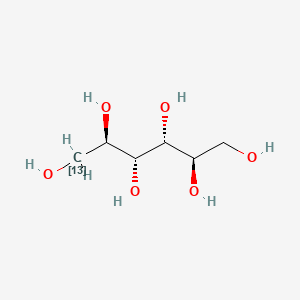
D-Ribose-2,5-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-2,5-13C2 is a stable isotope-labelled compound. It is produced by the fermentation of glucose by microorganisms in a culture medium without adding calcium carbonate . The IUPAC name for D-Ribose-2,5-13C2 is (2S,3R,4R)-2,3,4,5-tetrahydroxy (2,5-13C2)pentanal .
Molecular Structure Analysis
The molecular formula of D-Ribose-2,5-13C2 is C3 [13C]2H10O5 . The InChI Key is PYMYPHUHKUWMLA-RKXWPHFKSA-N . D-Ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Physical And Chemical Properties Analysis
The molecular weight of D-Ribose-2,5-13C2 is 152.11 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Congestive Heart Failure
D-Ribose has potential clinical applications in congestive heart failure (CHF). Research has indicated that several supplements and naturally occurring compounds may be used to treat muscle weakness . D-Ribose is an essential component of the respiratory, skeletal, and nervous systems and is a popular compound, as its supplementation may have beneficial effects .
Diabetes Management
D-Ribose has been studied for its potential role in managing diabetes and its complications. It has been suggested that D-Ribose could be used for cardiac failure management, rehabilitation following myocardial ischemia-reperfusion, and various complications of diabetes .
Biochemical Research
D-Ribose-2,5-13C2 is often used in biochemical research due to its isotopic purity. It is commonly used in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other isotopic labeling experiments .
Glycation Studies
D-Ribose has been used in studies investigating the process of glycation, which is the addition of a sugar molecule to a protein or lipid molecule. Rapid glycation with D-Ribose induces globular amyloid-like aggregations of BSA with high cytotoxicity to SH-SY5Y cells .
Orientations Futures
Mécanisme D'action
Target of Action
D-Ribose-2,5-13C2, also known as (2S,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal, is a stable isotope-labeled form of D-ribose. D-ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria . It is essential in energy production . The primary targets of D-Ribose-2,5-13C2 are the biochemical pathways involved in energy production, particularly those related to the synthesis of adenosine triphosphate (ATP) .
Mode of Action
D-Ribose-2,5-13C2 interacts with its targets by participating in the biochemical reactions that lead to the production of ATP . ATP is the main energy source for intracellular metabolic pathways . D-Ribose-2,5-13C2, being a stable isotope-labeled form of D-ribose, can be used to study these biochemical reactions in detail.
Biochemical Pathways
D-Ribose-2,5-13C2 is involved in the pentose phosphate pathway, an alternative pathway of glucose metabolism . This pathway plays a key role in the production of ATP . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .
Pharmacokinetics
D-Ribose, and by extension D-Ribose-2,5-13C2, is rapidly absorbed and rapidly disappears from plasma . It shows a dose-dependent kinetic profile, where parameters change according to dosing levels . D-Ribose clearance seems to follow first-order kinetics at low dose . Thereafter, elimination systems are saturated, and elimination continues in a fast manner . D-Ribose is partially (18–37.5%) recovered from urine .
Result of Action
The primary result of the action of D-Ribose-2,5-13C2 is the production of ATP . ATP is the main energy source for intracellular metabolic pathways . Therefore, the action of D-Ribose-2,5-13C2 results in the provision of energy for cellular processes .
Action Environment
The action of D-Ribose-2,5-13C2 is influenced by the environment within the cell and the broader physiological environment. For instance, the efficiency of ATP production can be influenced by factors such as the availability of other substrates and co-factors, the activity of enzymes involved in ATP synthesis, and the overall energy demand within the cell. Furthermore, D-Ribose-2,5-13C2 is produced by microorganism fermentation of glucose in a fermentation culture medium without adding calcium carbonate , indicating that its production can be influenced by the conditions of the fermentation process .
Propriétés
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-NXWAPHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([13C@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribose-2,5-13C2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)









